molecular formula C18H19N5O3 B10988475 N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10988475
M. Wt: 353.4 g/mol
InChI Key: JUQQINVAYXRTKV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core with a 3,4-dimethoxybenzyl group and a 5-methyl-1H-tetrazol-1-yl substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate benzylating agent under suitable conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the benzamide core with 3,4-dimethoxybenzyl chloride in the presence of a base.

    Attachment of the Tetrazole Ring:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O3/c1-12-20-21-22-23(12)15-7-5-14(6-8-15)18(24)19-11-13-4-9-16(25-2)17(10-13)26-3/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

JUQQINVAYXRTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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